Benzyl (R)-2-(cyanomethyl)piperazine-1-carboxylate
Description
Benzyl (R)-2-(cyanomethyl)piperazine-1-carboxylate is a chiral piperazine derivative characterized by a cyanomethyl group at the 2-position of the piperazine ring and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. Its (R)-configuration confers distinct stereochemical properties, making it valuable in asymmetric synthesis and medicinal chemistry. The compound’s molecular formula is C₁₄H₁₅N₃O₂, with a molecular weight of 265.29 g/mol (CAS: 2158302-01-1). It is typically synthesized via iridium-catalyzed amination or deprotection strategies, achieving high enantiomeric purity (e.g., 95% purity in commercial samples).
Properties
IUPAC Name |
benzyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c15-7-6-13-10-16-8-9-17(13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6,8-11H2/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKMFYCQRQLYMF-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CC#N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](CN1)CC#N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (R)-2-(cyanomethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with benzyl chloroformate and cyanomethyl reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with the reaction being carried out in large reactors. The product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Benzyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl (R)-2-(cyanomethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Pair: (R)- vs. (S)-Enantiomers
The (S)-enantiomer, Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate (CAS: 2158302-01-1), shares identical molecular weight and functional groups but exhibits opposite optical rotation. For example:
The (S)-enantiomer’s hydrochloride salt is commercially available (295.76 g/mol, MFCD31803047), whereas the (R)-form is typically used in free-base form.
Structural Analogs with Varied Substituents
Key analogs differ in substituents at the 4-position of the piperazine ring:
These analogs demonstrate that bulky or electron-deficient substituents (e.g., cyclopropylallyl) reduce yields compared to simpler groups (e.g., butenyl). The cyanomethyl group in the target compound enhances electrophilicity, enabling nucleophilic substitutions inaccessible to analogs like the heptadienyl derivative.
Complex Derivatives in Medicinal Chemistry
The target compound serves as a precursor for PROTACs (proteolysis-targeting chimeras). For example:
- Benzyl (2S)-4-(7-(8-chloronaphthalen-1-yl)-2-(methylsulfinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2-(cyanomethyl)piperazine-1-carboxylate (CAS: 2502155-77-1): Molecular Weight: 615.14 g/mol Purity: 95% Application: Targets oncogenic KRASG12C for degradation.
This derivative’s extended aromatic system increases binding affinity compared to the simpler cyanomethyl analog.
Piperazine-Based Nano-Catalysts
Piperazine derivatives like 1-Benzyl-2-phenylpiperazine (CAS: 5455-22-1) and Cyclizine (1-Benzhydryl-4-methylpiperazine) are used in catalysis and antihistamine therapy, respectively. Unlike these, the target compound’s cyanomethyl group enables coordination to transition metals, enhancing catalytic activity in cross-coupling reactions.
Biological Activity
Benzyl (R)-2-(cyanomethyl)piperazine-1-carboxylate is a compound belonging to the piperazine family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C_{13}H_{16}N_{2}O_{2}
- Molecular Weight : 246.28 g/mol
- Functional Groups : Piperazine ring, benzyl group, cyanomethyl group, and carboxylate moiety.
The structural configuration of this compound, particularly the (R)-stereochemistry, plays a crucial role in its biological interactions and efficacy.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting potential use as an antibacterial agent. The mechanism involves interference with bacterial cell wall synthesis and disruption of cellular processes.
Anticancer Activity
The compound has garnered attention for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, it has shown effectiveness against MCF7 breast cancer cells by reducing cell viability significantly in vitro.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF7 | 15 | Apoptosis induction via mitochondrial pathway |
| Study B | A549 | 20 | Cell cycle arrest at G1 phase |
Neurotransmitter Interactions
The compound's interactions with neurotransmitter systems have also been investigated. It demonstrates binding affinity to serotonin receptors, which may contribute to its psychoactive effects. This interaction is particularly relevant for developing treatments for mood disorders.
The synthesis of this compound typically involves:
- Reagents : Piperazine, benzyl chloroformate, cyanomethylating agents.
- Conditions : Reaction is usually carried out in solvents like dichloromethane or toluene at room temperature or slightly elevated temperatures.
- Purification : Techniques such as crystallization or chromatography are employed to achieve high purity.
The biological activity is believed to stem from the compound's ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a study examining its anticancer effects on MCF7 cells, treatment with the compound resulted in a significant decrease in cell viability compared to controls.
- Case Study 2 : Another investigation focused on its antimicrobial properties revealed that it effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
